molecular formula C21H26N4O2 B2835883 N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900297-94-1

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2835883
CAS RN: 900297-94-1
M. Wt: 366.465
InChI Key: BOUDAPBUAGZQPU-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also has a 3,4-dimethoxyphenyl group, which is a phenyl ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, pyrazolo[1,5-a]pyrimidines can be synthesized from dimethyl malonate .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the presence of polar groups (like the amine and methoxy groups) and the overall size and shape of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine has been carried out, showing pronounced antimicrobial properties. The study highlights the importance of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).

Anticancer and Anti-5-lipoxygenase Agents

  • A novel series of pyrazolopyrimidine derivatives have been synthesized, evaluated as anticancer and anti-5-lipoxygenase agents. Structure-activity relationship (SAR) studies suggest the potential of these compounds in cancer therapy and inflammation control (Rahmouni et al., 2016).

Inhibition of Mycobacterium tuberculosis

  • Research on pyrazolo[1,5-a]pyrimidines has identified potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. Various substituents have been explored for enhancing in vitro growth inhibition while maintaining low toxicity (Sutherland et al., 2022).

Antitumor Evaluation

  • The design and synthesis of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines have shown dose-dependent cytotoxic activities against liver and breast cancer cells. Further investigations on selected compounds revealed their ability to cause cell cycle arrest and pro-apoptotic activity (El-Naggar et al., 2018).

Platelet Antiaggregating Activity

  • The synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines showed significant platelet antiaggregating activity, along with moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in preclinical models (Bondavalli et al., 1992).

Antifungal and Antibacterial Pharmacophore Sites

  • Research into isoxazoline and pyrazolo[1,5-a]pyrimidine derivatives has identified potent antifungal and antibacterial activities, contributing valuable pharmacophore sites for future antimicrobial drug development (Titi et al., 2020).

Antioxidant Activities

  • Novel indane-amide substituted pyrazole, pyrimidine, and pyridine derivatives have been synthesized, showing promising antioxidant activity. This work suggests the potential of these compounds in developing neuroprotective and other therapeutics (Mohamed & El-Sayed, 2019).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the presence of the pyrazolo[1,5-a]pyrimidine core and other functional groups that are common in pharmacologically active compounds .

properties

IUPAC Name

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-13-11-19(23-16-7-5-6-8-16)25-21(22-13)20(14(2)24-25)15-9-10-17(26-3)18(12-15)27-4/h9-12,16,23H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUDAPBUAGZQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325907
Record name N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

900297-94-1
Record name N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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